1-Bromo-4-chloro-2-propoxybenzene
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Overview
Description
1-Bromo-4-chloro-2-propoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and propoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 1-bromopropane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of aldehydes or carboxylic acids from the propoxy group.
Scientific Research Applications
1-Bromo-4-chloro-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug discovery.
Material Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-propoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The propoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the propoxy group, leading to different reactivity and applications.
1-Bromo-4-chlorobenzene: Similar structure but without the propoxy group, used in different synthetic applications.
Uniqueness: 1-Bromo-4-chloro-2-propoxybenzene is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
1-bromo-4-chloro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYALLYCZHWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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